1-Bromo-2-(1-chloroethyl)benzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(1-chloroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYCAISWXYBWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Aromatic and Chiral Organic Synthesis
Halogenated aromatic hydrocarbons are a class of compounds characterized by a benzene (B151609) ring bonded to one or more halogen atoms. iloencyclopaedia.org These compounds serve as crucial building blocks and intermediates in a wide range of chemical industries. iloencyclopaedia.org Their applications span from solvents and intermediates to the production of insecticides, dyes, and pharmaceuticals. iloencyclopaedia.org For instance, chlorobenzene (B131634) and its derivatives are widely utilized as solvents and chemical precursors. iloencyclopaedia.org
The presence of both bromine and chlorine in 1-Bromo-2-(1-chloroethyl)benzene, along with a chiral center at the ethyl group, places it at the intersection of halogenated aromatic synthesis and asymmetric synthesis. Chiral halogenated compounds are of immense interest as they are versatile intermediates for numerous transformations in synthetic organic chemistry. acs.org The development of methods for their enantioselective synthesis is a significant area of research. nih.gov Organocatalytic methods, for example, have been successfully employed in the asymmetric halogenation of various substrates to produce chiral organohalides with high enantiomeric excess. acs.orgnih.gov
The dual halogenation of the aromatic ring and the alkyl side chain in this compound provides multiple reaction sites. This allows for selective transformations, making it a strategic component in the construction of complex, polyfunctional, and stereochemically defined target molecules.
Historical Development of Synthetic Approaches to Polyhalogenated Alkylbenzenes
The synthesis of polyhalogenated alkylbenzenes has evolved significantly over the years. Early methods often relied on direct halogenation of alkylbenzenes, which could sometimes lead to a mixture of products and lacked regioselectivity. For instance, the synthesis of (1-Bromoethyl)benzene typically involves the reaction of ethylbenzene (B125841) with a brominating agent. ontosight.ai
More controlled and selective methods have since been developed. The Sandmeyer reaction, a well-established method for introducing halogens onto an aromatic ring, provides a classic example of targeted synthesis. For instance, 1-bromo-2-chlorobenzene (B145985) can be prepared from o-chloroaniline via diazotization followed by reaction with copper(I) bromide. prepchem.com
The synthesis of compounds with halogenation on both the aromatic ring and the alkyl side chain requires multi-step procedures. A plausible synthetic route to a related compound, 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene, starts with 1-bromo-2-ethylbenzene (B162476), followed by bromination of the ethyl side chain and subsequent etherification. More modern approaches might involve visible-light-induced palladium-catalyzed reactions for C-H bond arylation, showcasing the move towards milder and more selective synthetic protocols. researchgate.net The anti-Markovnikov hydrochlorination of styrenes using photoredox catalysis represents another advanced strategy for the synthesis of related chloroethylbenzene derivatives. chemicalbook.com
Analysis of Structural Features and Their Influence on Predicted Reactivity and Stereochemical Behavior
The structure of 1-Bromo-2-(1-chloroethyl)benzene dictates its chemical behavior. The benzene (B151609) ring is substituted with two groups: a bromine atom and a 1-chloroethyl group. The bromine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution reactions. msu.edu The 1-chloroethyl group, being an alkyl group with a halogen, also influences the reactivity of the aromatic ring. The presence of two substituents on the benzene ring means their directing effects can be either reinforcing or antagonistic, influencing the position of further substitutions. msu.edu
The ethyl side chain possesses a chiral center at the carbon bearing the chlorine atom. This introduces the element of stereochemistry, making it a precursor for enantiomerically pure compounds. The chlorine atom on the benzylic carbon is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (SN1 and SN2). ontosight.ai The stability of the potential benzylic carbocation would favor an SN1-type mechanism. The compound can also undergo elimination reactions to form a vinylbenzene derivative. ontosight.ai
The interplay between the reactivity of the aromatic ring and the side chain allows for a diverse range of chemical transformations. For example, the bromine on the ring can participate in cross-coupling reactions, while the chloroethyl group can be a handle for introducing other functional groups.
Overview of Current Research Landscape and Emerging Trends
Regioselective Bromination Strategies for Ethylbenzene (B125841) Precursors
The introduction of a bromine atom at a specific position on the ethylbenzene scaffold is a critical step in the synthesis of this compound. The choice of bromination strategy is dictated by the desired regiochemistry, targeting either the aromatic ring or the benzylic position of the ethyl group.
Electrophilic Aromatic Bromination with Ortho-Directing Effects
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of benzene (B151609) derivatives. libretexts.org In the context of synthesizing this compound, the goal is to introduce a bromine atom ortho to the ethyl group on the benzene ring. The ethyl group is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. youtube.com However, achieving high ortho-selectivity can be challenging due to steric hindrance.
To enhance ortho-selectivity, one can employ directing groups that favor substitution at the ortho position. For instance, starting with 2-ethylphenol (B104991), the hydroxyl group strongly directs bromination to the positions ortho and para to it. youtube.com Subsequent removal of the hydroxyl group would yield the desired 1-bromo-2-ethylbenzene. Theoretical studies using density functional theory (DFT) have provided insights into the mechanistic and regioselective aspects of electrophilic aromatic bromination, confirming that electron-donating groups favor ortho and para substitution. vub.benih.gov
| Starting Material | Brominating Agent | Catalyst/Conditions | Major Product |
| Ethylbenzene | Br₂ | FeBr₃ | Mixture of o- and p-bromoethylbenzene |
| 2-Ethylphenol | Br₂/H₂O | - | 4-Bromo-2-ethylphenol (B17565) and 2,4-Dibromo-6-ethylphenol |
| 2-Ethylphenol | N-Bromosuccinimide (NBS) | Dichloromethane | 4-Bromo-2-ethylphenol |
Radical Benzylic Bromination Approaches
Alternatively, the bromine atom can be introduced at the benzylic position of the ethyl group through a radical substitution mechanism. chemistrysteps.comvaia.com This approach is highly regioselective for the benzylic carbon due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions. chemistrysteps.com The reaction is typically initiated by light or a radical initiator. vaia.com
This method, when applied to 1-bromo-2-ethylbenzene, would lead to the formation of 1-bromo-2-(1-bromoethyl)benzene, a closely related compound. Subsequent nucleophilic substitution of the benzylic bromine with a chloride ion could then yield the target molecule.
| Starting Material | Reagent | Initiator/Solvent | Product |
| Ethylbenzene | N-Bromosuccinimide (NBS) | AIBN (initiator), CCl₄ (solvent) | (1-Bromoethyl)benzene |
| 1-Bromo-2-ethylbenzene | N-Bromosuccinimide (NBS) | Light, CCl₄ | 1-Bromo-2-(1-bromoethyl)benzene |
Stereoselective Chlorination at the Ethyl Side Chain
The synthesis of specific stereoisomers of this compound requires the stereocontrolled introduction of the chlorine atom at the benzylic position. This chiral center is crucial for applications in asymmetric synthesis and medicinal chemistry.
Chiral Auxiliaries and Catalytic Asymmetric Induction in Chlorination Reactions
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org In the context of chlorinating the ethyl side chain, a chiral auxiliary can be attached to a precursor molecule, such as 1-bromo-2-ethylbenzene, to direct the incoming chlorine atom to one face of the molecule over the other. researchgate.netresearchgate.net Evans' oxazolidinone auxiliaries, for example, have been widely used in asymmetric alkylations and could be adapted for this purpose. researchgate.net After the chlorination step, the auxiliary is cleaved to yield the enantiomerically enriched product. youtube.com
Catalytic asymmetric methods offer a more atom-economical approach. Chiral ligands complexed to a metal center can create a chiral environment that influences the stereoselectivity of the chlorination reaction. sfu.ca While direct catalytic asymmetric chlorination of such substrates is not widely reported, related transformations suggest its feasibility.
Diastereoselective Approaches for Benzylic Chlorination
Diastereoselective reactions involve the creation of a new stereocenter in a molecule that already contains one or more stereocenters. If a chiral center is already present in the substrate, it can influence the stereochemical outcome of the chlorination at the benzylic position. For instance, if a chiral group is introduced elsewhere in the 1-bromo-2-ethylbenzene molecule, the subsequent chlorination of the ethyl group may proceed with a degree of diastereoselectivity due to steric or electronic effects.
Multi-Step Synthesis Pathways from Simpler Benzene Derivatives
The synthesis of this compound can be achieved through multi-step sequences starting from readily available benzene derivatives. youtube.comlibretexts.orgyoutube.com A plausible retrosynthetic analysis would involve disconnecting the bromo and chloroethyl groups.
A forward synthesis could begin with the Friedel-Crafts acylation of benzene to form ethylbenzene. vaia.com Subsequent ortho-bromination, as described in section 2.1.1, would yield 1-bromo-2-ethylbenzene. sigmaaldrich.comnih.gov The final step would be the chlorination of the benzylic position.
An alternative route could involve the Sandmeyer reaction. prepchem.com Starting with 2-ethylaniline, diazotization followed by treatment with a copper(I) bromide would yield 1-bromo-2-ethylbenzene. orgsyn.org The subsequent chlorination step would then be carried out.
Sequential Halogenation and Functional Group Interconversion
A plausible and controlled approach to synthesizing this compound involves a multi-step sequence. This strategy relies on the careful ordering of reactions to ensure the correct placement of substituents on the benzene ring and the ethyl side chain. libretexts.org
A hypothetical, yet chemically sound, synthetic pathway could commence with 2-ethylphenol. The directing effects of the hydroxyl and ethyl groups would guide the initial bromination step.
Illustrative Synthetic Sequence:
Bromination of 2-Ethylphenol: The hydroxyl group is a strong activating ortho-, para-director, while the ethyl group is a weaker activating ortho-, para-director. Bromination of 2-ethylphenol would likely yield 4-bromo-2-ethylphenol as the major product due to steric hindrance at the position ortho to both groups. To achieve the desired 1,2-substitution pattern, one might start with a different precursor or employ blocking groups. openochem.org However, for the purpose of illustrating the principle, let's consider a different starting material, such as 1-bromo-2-ethylbenzene, which could be synthesized via Friedel-Crafts acylation of bromobenzene (B47551) followed by reduction.
Benzylic Chlorination: The next critical step is the chlorination of the ethyl side chain. Free-radical halogenation at the benzylic position is a well-established transformation. youtube.com Using a reagent like N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or light) would selectively introduce a chlorine atom at the carbon adjacent to the aromatic ring. This reaction proceeds via a radical chain mechanism. geeksforgeeks.org The stability of the benzylic radical intermediate ensures high regioselectivity for this position over the terminal methyl group. youtube.com
Functional Group Interconversion: This general strategy allows for the transformation of one functional group into another, which is a cornerstone of multi-step synthesis. youtube.com For instance, if a synthetic route led to 1-(2-bromophenyl)ethanol, the hydroxyl group could be converted to a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). rsc.org This substitution reaction would proceed likely via an Sₙ2 or Sₙi mechanism, depending on the specific reagent and conditions.
The order of these steps is crucial. For example, performing benzylic halogenation before aromatic bromination could lead to a different isomer distribution due to the altered directing effects of the side chain. libretexts.org
Tandem Reaction Sequences for Efficient Construction of the Molecular Scaffold
While a specific tandem reaction for this compound is not prominently described, one could be designed based on modern synthetic methods. For example, a process could be envisioned that starts with a simpler aromatic precursor and, through a series of catalytic steps, builds the desired molecular framework.
Conceptual Tandem Approach:
A hypothetical electrochemical approach could involve the use of haloacetonitriles to generate cyanomethyl radicals. acs.org These radicals could then participate in a cascade addition to a suitable aromatic precursor, followed by a halocyclization. While this specific example leads to spiro compounds, the underlying principle of using in-situ generated radicals to trigger a multi-step sequence is applicable to the design of efficient syntheses for other halogenated molecules. acs.org
Another conceptual approach could involve the transition-metal-catalyzed cross-coupling of a dihaloarene with an organometallic reagent bearing the chloroethyl side chain. However, the selective mono-alkylation of a dihaloarene can be challenging.
Sustainable and Green Chemistry Principles in Halogenated Compound Synthesis
The synthesis of halogenated compounds has traditionally relied on methods that are often not environmentally friendly. nih.gov Modern synthetic chemistry places a strong emphasis on the development of sustainable and green processes that minimize waste, reduce energy consumption, and use less hazardous materials. royalsocietypublishing.org
Atom-Economical Halogenation Methods
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.org
Traditional vs. Atom-Economical Reagents: Many classical halogenation methods use reagents with poor atom economy. For example, using N-halosuccinimides (NXS) for halogenation generates a stoichiometric amount of succinimide (B58015) as a byproduct. rsc.org In contrast, using elemental halogens (X₂) or hydrogen halides (HX) is highly atom-economical. rsc.org However, these reagents are often highly toxic and corrosive. rsc.org
Catalytic Oxidative Halogenation: A greener approach involves the use of halide salts (e.g., KCl, KBr) as the halogen source, which are stable and easy to handle. rsc.org These can be used in conjunction with a catalyst and a clean oxidant like hydrogen peroxide or oxygen. This mimics biological halogenation processes and is a subject of ongoing research. rsc.org Vanadium and molybdenum complexes have shown promise as catalysts for such oxidative halogenation reactions. rsc.org
| Reagent Type | Example Reagent | Atom Economy | Green Chemistry Considerations |
| Elemental Halogen | Br₂, Cl₂ | High | Toxic, corrosive, often requires careful handling. rsc.org |
| N-Halosuccinimide | NBS, NCS | Low | Generates stoichiometric waste (succinimide). rsc.org |
| Hydrogen Halide | HBr, HCl | High | Corrosive, can be hazardous to handle. rsc.org |
| Halide Salt + Oxidant | KBr + H₂O₂ | High | Potentially a very green method, produces water as a byproduct. rsc.org |
Solvent-Free and Flow Chemistry Approaches for Halogenation Reactions
Reducing or eliminating the use of volatile and toxic organic solvents is another central goal of green chemistry. researchgate.net
Solvent-Free Reaction Conditions (SFRC): Performing reactions without a solvent can lead to higher reaction rates, easier purification, and a significant reduction in waste. researchgate.net Mechanochemistry, where mechanical force is used to induce a reaction, is a promising solvent-free technique. rsc.org For example, N-iodosaccharin complexes, similar to the widely used Barluenga's reagent, have been prepared using mechanochemical methods, avoiding the need for large quantities of chlorinated solvents. rsc.org
Flow Chemistry: Continuous flow chemistry offers significant advantages for halogenation reactions, particularly those that are highly exothermic and use hazardous reagents. researchgate.netsioc-journal.cn In a flow reactor, small amounts of reactants are continuously mixed and reacted, allowing for precise control over reaction parameters like temperature and time. rsc.org This enhanced control improves safety, often increases selectivity, and allows for the safe use of highly reactive and atom-economical reagents like elemental halogens. rsc.orgresearchgate.net The ability to quench the reaction mixture in-line further enhances the safety of these processes. researchgate.net
Catalytic Methodologies for Functional Group Introduction and Transformation
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. acs.org
Transition-Metal-Catalyzed Halogenation
Transition-metal catalysis has revolutionized the formation of carbon-halogen bonds, offering alternatives to traditional methods that often require harsh conditions. nih.gov These catalytic processes can lead to higher regio- and stereoselectivity and reduce the production of waste. acs.org
C-H Activation: A major focus of current research is the direct halogenation of C-H bonds, which avoids the need for pre-functionalized starting materials. nih.gov Transition metals like palladium, rhodium, and iridium have been shown to catalyze the functionalization of aromatic C-H bonds. acs.org For instance, palladium-catalyzed bromination of aromatic C-H bonds is a known transformation. acs.org
Cross-Coupling Reactions: While typically used to form carbon-carbon or carbon-heteroatom bonds, cross-coupling strategies can also be adapted for halogenation. An attractive, though challenging, green approach would be the palladium-catalyzed cross-coupling of an aryl halide with a fluoride (B91410) ion source to produce fluoroarenes. rsc.org
Visible-Light Photocatalysis: In recent years, visible-light-mediated photocatalysis has emerged as a powerful tool for halogenation. mdpi.com This method can often be performed under mild conditions. For example, the halogenation of aromatic C-H bonds has been achieved using a heterogeneous copper-manganese (B8546573) catalyst under visible light irradiation. mdpi.com
The development of catalysts using less expensive and more abundant metals is an ongoing trend in this field, aiming to make these powerful synthetic tools more sustainable and economically viable. nih.gov
Chemo- and Regioselective Carbon-Halogen Bond Formation
The primary challenge in synthesizing this compound lies in the controlled introduction of the chloroethyl group onto the 2-brominated benzene scaffold. A plausible and efficient synthetic route commences with the commercially available precursor, 1-bromo-2-vinylbenzene. The key transformation is the hydrochlorination of the vinyl group. This reaction must be highly regioselective to yield the desired 1-chloroethyl product over the alternative 2-chloroethyl isomer.
Standard hydrohalogenation of a styrene (B11656) derivative typically follows Markovnikov's rule, which would lead to the formation of the 1-halo-1-phenylethane derivative due to the formation of the more stable benzylic carbocation intermediate. In the case of 1-bromo-2-vinylbenzene, this would indeed lead to the desired this compound.
However, achieving high regioselectivity can be influenced by the reaction conditions. A notable advance in the hydrochlorination of styrenes involves a photocatalytic method that facilitates the anti-Markovnikov addition of HCl. While this specific method leads to the 2-chloroethyl isomer, understanding the factors that govern regioselectivity is crucial for optimizing the formation of the desired Markovnikov product. For instance, a general procedure for the anti-Markovnikov hydrochlorination of styrenes has been reported using 2,6-lutidine hydrochloride under irradiation, which highlights the possibility of tuning the regiochemical outcome by selecting the appropriate synthetic methodology. chemicalbook.com
A proposed chemo- and regioselective synthesis of this compound would, therefore, involve the direct hydrochlorination of 1-bromo-2-vinylbenzene under conditions that favor Markovnikov addition. This ensures that the chlorine atom attaches to the benzylic carbon and the hydrogen atom to the terminal carbon of the vinyl group. The chemoselectivity aspect of this reaction is also critical, as the conditions should not affect the existing carbon-bromine bond on the aromatic ring.
Proposed Reaction Scheme:
To achieve high yields and selectivity, the reaction would likely be carried out in a suitable organic solvent at a controlled temperature, possibly with the exclusion of radical initiators or light that might promote anti-Markovnikov addition.
| Parameter | Condition | Purpose |
| Starting Material | 1-Bromo-2-vinylbenzene | Provides the carbon skeleton with the bromo-substituent in the correct position. |
| Reagent | Hydrogen Chloride (gas or solution) | Source of the chloro and hydrogen atoms for the hydrochlorination. |
| Solvent | Dichloromethane or other inert solvent | To dissolve the reactants and facilitate the reaction. |
| Temperature | Low to ambient | To control the reaction rate and minimize side reactions. |
| Catalyst | None (for Markovnikov addition) | To avoid promoting the anti-Markovnikov pathway. |
| Control Measures | Exclusion of light and radical initiators | To ensure Markovnikov regioselectivity. |
Nucleophilic Substitution Reactions at Halogenated Centers
Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile. pressbooks.pub In this compound, both the bromine and chlorine atoms can potentially act as leaving groups, but their reactivity is governed by the nature of the carbon to which they are attached and the reaction conditions.
Substitution at the Aromatic Bromine (SNAr Pathways and Aryne Intermediates)
The bromine atom is directly attached to the benzene ring, making it generally unreactive towards simple nucleophilic substitution (SN1 and SN2) reactions. However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur. SNAr reactions typically require an activated aromatic ring, usually with strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the absence of such activating groups, extremely strong nucleophiles or harsh reaction conditions can promote substitution through a different mechanism involving a highly reactive intermediate known as an aryne (e.g., benzyne). masterorganicchemistry.com
The formation of a benzyne (B1209423) intermediate from an aryl halide typically involves the use of a very strong base, such as sodium amide (NaNH₂). masterorganicchemistry.com The base abstracts a proton from the carbon atom adjacent to the halogen, followed by the elimination of the halide to form the aryne. This intermediate possesses a strained "triple" bond within the aromatic ring and is highly susceptible to nucleophilic attack. masterorganicchemistry.com The subsequent addition of a nucleophile can lead to the formation of two different regioisomers if the aryne is unsymmetrical. masterorganicchemistry.com
Substitution at the Benzylic Chlorine (SN1/SN2 Pathways and Solvolysis)
The chlorine atom is situated at a benzylic position, which significantly influences its reactivity. The benzylic carbon is adjacent to the benzene ring, which can stabilize both carbocation intermediates (favoring SN1 pathways) and transition states of SN2 reactions.
SN1 Pathway: The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgvaia.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org The benzylic carbocation formed from this compound would be stabilized by resonance, with the positive charge delocalized into the adjacent benzene ring. This stabilization makes the SN1 pathway a viable mechanism, especially with weak nucleophiles and in polar protic solvents which can solvate both the carbocation and the leaving group. libretexts.orglibretexts.org
SN2 Pathway: The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.org The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile. pressbooks.pub While the benzylic position is sterically more hindered than a primary alkyl halide, the electronic stabilization of the transition state by the adjacent phenyl group can still allow for SN2 reactions to occur, particularly with strong, unhindered nucleophiles. chemtopper.com
Solvolysis: Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. libretexts.org For this compound, solvolysis in a polar protic solvent like water, ethanol, or acetic acid would likely proceed through an SN1 mechanism due to the stability of the benzylic carbocation and the typically weak nucleophilicity of the solvent. libretexts.org
Differentiated Reactivity of Bromine and Chlorine Substituents
The distinct electronic environments of the bromine and chlorine atoms in this compound lead to a significant difference in their reactivity towards nucleophiles.
| Feature | Aromatic Bromine | Benzylic Chlorine |
| Carbon Hybridization | sp² | sp³ |
| Bond Strength (C-X) | Stronger | Weaker |
| Typical Substitution Pathways | SNAr, Aryne | SN1, SN2 |
| Reactivity towards Nucleophiles | Generally low, requires harsh conditions or activation | Generally high, susceptible to both strong and weak nucleophiles |
The carbon-bromine bond on the sp² hybridized aromatic carbon is stronger and less prone to cleavage than the carbon-chlorine bond on the sp³ hybridized benzylic carbon. libretexts.org Therefore, under typical nucleophilic substitution conditions, the benzylic chlorine is significantly more reactive. Selective substitution of the chlorine atom can be readily achieved without affecting the bromine on the aromatic ring.
Elimination Reactions and Olefin Formation
In the presence of a base, this compound can undergo elimination reactions to form an alkene. The base removes a proton from a carbon atom adjacent to the carbon bearing the leaving group (the β-carbon), leading to the formation of a double bond and the expulsion of the leaving group.
Stereochemical Aspects of Elimination Processes
Elimination reactions, particularly the E2 mechanism, often exhibit specific stereochemical requirements. The E2 (Elimination, Bimolecular) reaction proceeds most efficiently when the β-hydrogen and the leaving group are in an anti-periplanar conformation. libretexts.org This alignment allows for a smooth, concerted process where the base removes the proton, the C-H bond breaks, the new π-bond forms, and the C-X bond breaks simultaneously. libretexts.org For a molecule like this compound, which is acyclic and can freely rotate, achieving this conformation is generally not difficult.
Competitive Elimination Pathways
When a molecule has more than one type of β-hydrogen, the elimination reaction can potentially lead to a mixture of alkene products. The regioselectivity of the elimination is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product) by preferentially abstracting the more accessible β-hydrogen.
In the case of this compound, elimination of HCl would lead to the formation of 1-bromo-2-vinylbenzene. The base would abstract a proton from the methyl group of the chloroethyl side chain.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The substitution pattern on the benzene ring of this compound is governed by the directing effects of the existing bromo and chloroethyl substituents.
Directing Effects of Halogen and Ethyl Substituents
The two substituents on the benzene ring, the bromine atom and the (1-chloroethyl) group, exert distinct electronic effects that influence the regioselectivity of incoming electrophiles.
Bromo Group: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. However, it is an ortho, para-director because the lone pairs on the bromine can be donated to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) when the electrophile attacks at the ortho or para positions.
When two substituents are present on a benzene ring, the directing effect is typically controlled by the more strongly activating group. In the case of this compound, the (1-chloroethyl) group is considered more activating than the deactivating bromo group. Therefore, the positions for electrophilic attack are primarily directed to the sites that are ortho and para to the (1-chloroethyl) group.
Influence on Regioselectivity and Reaction Rates
The regioselectivity of EAS reactions on this compound is a result of the combined directing effects of the two substituents. The (1-chloroethyl) group at position 2 directs incoming electrophiles to positions 3 (meta to bromo, ortho to chloroethyl), 4 (para to chloroethyl, meta to bromo), and 6 (ortho to both). The bromo group at position 1 directs to positions 3 (ortho to bromo, meta to chloroethyl), 5 (meta to both), and 6 (ortho to bromo, para to chloroethyl).
The positions most favored for substitution will be those activated by both groups or strongly activated by one and not strongly deactivated by the other. Position 6 is ortho to the activating (1-chloroethyl) group and ortho to the deactivating bromo group. Position 4 is para to the activating group and meta to the deactivating group. Position 3 is ortho to the deactivating group and ortho to the activating group.
Steric hindrance will also play a significant role. The bulky (1-chloroethyl) group and the bromo atom will sterically hinder attack at the adjacent positions, particularly position 3 and to a lesser extent position 6. Therefore, substitution at position 4 is often the most likely outcome, being electronically favored by the stronger directing group and less sterically hindered.
Organometallic Transformations Involving Carbon-Halogen Bonds
The carbon-bromine and carbon-chlorine bonds in this compound provide handles for a variety of organometallic reactions. The carbon-bromine bond on the aromatic ring is generally more reactive in these transformations than the carbon-chlorine bond on the alkyl side chain.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound, or more specifically its analog 1-bromo-2-ethylbenzene, can participate in several such reactions.
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. libretexts.org For instance, 1-bromo-2-ethylbenzene can be coupled with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base to form a biaryl product. researchgate.net
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an aryl halide with an alkene. wikipedia.org 1-Bromo-2-ethylbenzene could react with an alkene like styrene in the presence of a palladium catalyst and a base to yield a substituted stilbene (B7821643) derivative. quora.com
Stille Coupling: This reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound. wikipedia.org 1-Bromo-2-ethylbenzene could be coupled with an organostannane, providing another route to substituted aromatic compounds. organic-chemistry.org
Table 1: Illustrative Cross-Coupling Reactions with Aryl Bromides This table presents generalized conditions for cross-coupling reactions of aryl bromides, which are applicable to 1-bromo-2-ethylbenzene.
| Reaction | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|---|
| Suzuki | 1-Bromo-2-ethylbenzene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | Good to Excellent |
| Heck | 1-Bromo-2-ethylbenzene | Styrene | Pd(OAc)2 | Et3N | DMF | Moderate to Good |
| Stille | 1-Bromo-2-ethylbenzene | Tributyl(phenyl)tin | Pd(PPh3)4 | - | Toluene | Good to Excellent |
Grignard and Organolithium Reagent Chemistry
The carbon-bromine bond on the aromatic ring can be converted into a highly reactive organometallic species.
Grignard Reagent Formation: Treatment of 1-bromo-2-ethylbenzene with magnesium metal in an ether solvent like THF leads to the formation of the corresponding Grignard reagent, (2-ethylphenyl)magnesium bromide. This nucleophilic reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups. umkc.eduyoutube.com
Organolithium Reagent Formation: Reaction with a strong organolithium base, such as n-butyllithium, typically at low temperatures, can result in lithium-halogen exchange to form (2-ethylphenyl)lithium. acgpubs.org This organolithium reagent is a potent nucleophile and strong base, useful in a wide range of synthetic transformations. wikipedia.org
Table 2: Formation of Organometallic Reagents from 1-Bromo-2-ethylbenzene
| Reagent Type | Reactant | Conditions | Product | Subsequent Reaction Example |
|---|---|---|---|---|
| Grignard | 1-Bromo-2-ethylbenzene | Mg, THF | (2-Ethylphenyl)magnesium bromide | Reaction with an aldehyde to form a secondary alcohol |
| Organolithium | 1-Bromo-2-ethylbenzene | n-BuLi, THF, -78 °C | (2-Ethylphenyl)lithium | Reaction with CO2 followed by acidic workup to form a carboxylic acid |
C-H Activation and Functionalization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including this compound. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Elucidation of Stereochemistry and Diastereomeric Ratios
The 1-chloroethyl group in this compound contains a chiral center at the carbon atom bonded to the chlorine. This chirality means the compound can exist as a pair of enantiomers. While enantiomers have identical NMR spectra in achiral solvents, the presence of a second chiral center would lead to diastereomers, which are distinguishable by NMR.
Proton NMR (¹H NMR) is particularly useful for determining stereochemistry and diastereomeric ratios. The relative configuration of stereocenters influences the chemical shifts and coupling constants of nearby protons. For this compound, the methine proton (-CHCl) and the methyl protons (-CH₃) of the ethyl group would show characteristic signals. In a mixture of diastereomers, each diastereomer would exhibit a distinct set of peaks, and the ratio of the integrals of these peaks would correspond to the diastereomeric ratio. The coupling constant (J-value) between the methine proton and the methyl protons, typically a doublet for the methine and a quartet for the methyl, can also provide conformational information. docbrown.info
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Signal Splitting |
|---|---|---|---|
| Aromatic-H | 7.10 - 7.60 | 127.0 - 140.0 | Multiplet |
| -CHCl | 5.10 - 5.30 | 55.0 - 60.0 | Quartet |
| -CH₃ | 1.80 - 2.10 | 20.0 - 25.0 | Doublet |
| C-Br | - | 120.0 - 125.0 | - |
In Situ Reaction Monitoring and Kinetic Studies
In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. researchgate.netresearchgate.net By acquiring NMR spectra at regular intervals throughout a reaction, one can observe the disappearance of reactant signals and the simultaneous appearance of product signals. rsc.org
For instance, the synthesis of this compound or its subsequent nucleophilic substitution reactions could be monitored using this technique. The integration of the characteristic peaks corresponding to the starting materials, intermediates, and the final product can be plotted against time to generate reaction profiles. From these profiles, reaction rates and rate constants can be accurately determined, offering deep insights into the reaction mechanism. rsc.org This method avoids the need for quenching and sampling, which can introduce errors, especially in fast reactions.
2D NMR Techniques for Complex Structural Assignment
While 1D NMR spectra provide essential information, complex molecules can exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. researchgate.net
For the unambiguous structural assignment of this compound, several 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show a cross-peak between the methine proton and the methyl protons of the chloroethyl group, confirming their connectivity. It would also reveal the coupling network among the four protons on the benzene ring, helping to confirm the 1,2-disubstitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton chemical shifts to their corresponding carbon resonances.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and the molecular fingerprint of a compound by probing its molecular vibrations. materialsciencejournal.org
Assignment of Fundamental Vibrational Modes and Functional Group Analysis
The FT-IR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to the fundamental vibrational modes of the molecule. The analysis of these bands allows for the identification of key functional groups.
C-H vibrations: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. C-H bending vibrations appear at lower frequencies.
C=C vibrations: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically occur in the 1600-1450 cm⁻¹ region.
C-Cl and C-Br vibrations: The C-Cl stretching vibration is generally found in the 750-580 cm⁻¹ range, while the C-Br stretching vibration appears at a lower frequency, typically between 600-500 cm⁻¹. researchgate.net
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹, predicted) | Raman Frequency (cm⁻¹, predicted) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| C-H Bend | 1470 - 1350 | 1470 - 1350 |
| C-Cl Stretch | 750 - 580 | 750 - 580 |
Experimental Validation of Computational Predictions
To achieve a more precise and reliable assignment of the observed vibrational bands, experimental FT-IR and Raman spectra are often compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). researchgate.netnih.gov
This process involves:
Computational Modeling: The geometry of the this compound molecule is optimized at a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
Frequency Calculation: The harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated for the optimized structure.
Scaling and Comparison: The calculated frequencies are often systematically overestimated compared to experimental values. Therefore, they are multiplied by a scaling factor to improve the agreement with the experimental data. The scaled theoretical spectrum is then compared with the experimental spectrum, allowing for a detailed and confident assignment of each vibrational mode. nih.govresearchgate.net This correlative approach provides a powerful validation of the molecular structure.
Mass Spectrometry for Reaction Product Identification and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the analysis of "this compound," providing critical information about its molecular weight and structure through the analysis of its fragmentation patterns. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) results in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens, aiding in their identification. libretexts.org
High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecular ion (M⁺) with high accuracy, which allows for the unambiguous determination of its elemental formula. For "this compound" (C₈H₈BrCl), the presence of bromine and chlorine isotopes leads to a cluster of molecular ion peaks. biosynth.com HRMS can distinguish between these isotopic variants, known as isotopologues.
The expected isotopic pattern for the molecular ion of "this compound" would show four distinct peaks corresponding to the combinations of the major isotopes of bromine and chlorine. The relative abundances of these peaks are predictable from the natural isotopic abundances of the halogens (~1:1 for 79Br:81Br and ~3:1 for 35Cl:37Cl). libretexts.orgdocbrown.info
Table 1: HRMS Data for Molecular Ion Isotopologues of this compound
| Isotopologue Formula | Theoretical m/z | Relative Abundance (%) |
|---|---|---|
| C₈H₈⁷⁹Br³⁵Cl | 217.9502 | ~75 |
| C₈H₈⁸¹Br³⁵Cl | 219.9481 | ~75 |
| C₈H₈⁷⁹Br³⁷Cl | 219.9472 | ~25 |
Note: The table presents theoretical values. Actual measurements would confirm the elemental composition.
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by isolating a specific ion (typically the molecular ion) and subjecting it to fragmentation. The resulting fragment ions are then analyzed to piece together the molecule's structure. For "this compound," characteristic fragmentation pathways would include the loss of halogen atoms and cleavage of the ethyl side chain.
A primary fragmentation event would be the loss of the chlorine atom to form a stable secondary benzylic carbocation. Another significant fragmentation would involve the loss of a methyl radical from the chloroethyl group. The benzylic C-C bond cleavage, leading to the loss of the entire chloroethyl group, is also a probable pathway. core.ac.uknih.gov
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Putative Structure of Fragment |
|---|---|---|---|
| [C₈H₈BrCl]⁺ | Loss of Cl | [C₈H₈Br]⁺ | 2-bromophenylethyl cation |
| [C₈H₈BrCl]⁺ | Loss of CH₃ | [C₇H₅BrCl]⁺ | |
| [C₈H₈BrCl]⁺ | Benzylic cleavage | [C₆H₄Br]⁺ | Bromophenyl cation |
X-ray Crystallography of Derivatives and Co-crystals for Absolute Configuration Determination
"this compound" possesses a chiral center at the carbon atom bearing the chlorine. To determine the absolute configuration (i.e., whether it is the R or S enantiomer), X-ray crystallography is the gold standard. Since the parent compound is a liquid or low-melting solid, it is often necessary to prepare a solid derivative suitable for single crystal growth.
This process involves reacting the chiral compound with a chiral resolving agent or an achiral molecule to form a diastereomeric salt or a co-crystal. The resulting crystalline material is then subjected to X-ray diffraction analysis. This technique provides a detailed three-dimensional map of the electron density, allowing for the unequivocal assignment of the spatial arrangement of all atoms in the molecule, and thus its absolute stereochemistry. beilstein-journals.org While specific crystallographic data for derivatives of "this compound" are not widely reported, this methodology is a cornerstone of stereochemical analysis in organic chemistry. nih.gov
Chiral Analytical Techniques for Enantiomeric Excess Determination
In asymmetric synthesis, it is crucial to quantify the relative amounts of the two enantiomers produced. This is expressed as the enantiomeric excess (ee). Chiral chromatography is the most common method for determining the ee of a chiral compound like "this compound."
Chiral Gas Chromatography (GC) utilizes a capillary column coated with a chiral stationary phase (CSP). gcms.cz These phases, often based on derivatized cyclodextrins, form transient diastereomeric complexes with the enantiomers of the analyte as they pass through the column. ed.gov The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification.
For the analysis of "this compound," a suitable chiral GC method would likely employ a column such as one coated with a permethylated beta-cyclodextrin. gcms.cz The chromatogram would show two separate peaks, and the ratio of their areas would be used to calculate the enantiomeric excess.
Table 3: Hypothetical Chiral GC Separation Data for this compound Enantiomers
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| (R)-1-Bromo-2-(1-chloroethyl)benzene | 15.2 | 95 |
| (S)-1-Bromo-2-(1-chloroethyl)benzene | 16.5 | 5 |
Note: The data are illustrative of a potential separation.
Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating enantiomers. It operates on a similar principle to chiral GC but uses a liquid mobile phase and a column packed with a chiral stationary phase. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective for a broad range of chiral compounds. beilstein-journals.orgresearchgate.net
In a typical application, a solution of "this compound" would be injected onto the chiral column. The enantiomers would interact differently with the CSP, leading to different elution times. A UV detector is commonly used to monitor the column effluent. The resulting chromatogram allows for the determination of the enantiomeric excess by comparing the peak areas of the two enantiomers.
Table 4: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers
| Enantiomer | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| (S)-1-Bromo-2-(1-chloroethyl)benzene | 8.9 | > 1.5 |
Note: The data are illustrative. The resolution factor (Rs) should ideally be greater than 1.5 for baseline separation.
Computational and Theoretical Investigations of 1 Bromo 2 1 Chloroethyl Benzene
Quantum Chemical Calculations of Electronic Structure and Molecular Conformations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular conformation) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing the ground state geometry of organic molecules. For 1-Bromo-2-(1-chloroethyl)benzene, DFT calculations would be employed to find the lowest energy conformation by exploring the potential energy surface, particularly the rotation around the C-C single bonds of the ethyl group.
A typical approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set like 6-311++G(d,p). The "G" indicates a Gaussian-type orbital, while the additions "(d,p)" and "++" represent polarization and diffuse functions, respectively. These functions are crucial for accurately describing the electron distribution in molecules with heteroatoms like bromine and chlorine. researchgate.net The optimization process yields key structural parameters.
Illustrative Data: Calculated Geometric Parameters for this compound
| Parameter | Description | Calculated Value (Illustrative) |
|---|---|---|
| C-Br Bond Length | Distance between the aromatic carbon and bromine atom | ~1.90 Å |
| C-Cl Bond Length | Distance between the ethyl carbon and chlorine atom | ~1.80 Å |
| C-C (ethyl) Bond Length | Distance between the two carbons of the ethyl group | ~1.54 Å |
| C-C-Cl Bond Angle | Angle formed by the aromatic C, ethyl C, and Cl atom | ~109.5° |
| Br-C-C-C Dihedral Angle | Torsional angle defining the ethyl group's orientation | Variable (defines conformers) |
This table is illustrative and shows the type of data obtained from DFT geometry optimization. Actual values would be determined from specific calculations.
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the empirical parameters found in some DFT functionals. While computationally more demanding, methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide a higher level of theoretical accuracy for electronic structure. researchgate.net
For this compound, ab initio calculations would be valuable for benchmarking the results from DFT. They can offer a more refined description of electron correlation effects, which are important for accurately predicting energies and properties, especially for systems with multiple polar bonds.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR parameters.
The chemical environment of each nucleus, dictated by the molecule's electronic structure, determines its chemical shift. For this compound, calculations would predict distinct signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃), as well as for the different carbon atoms. These predictions help in assigning the peaks in an experimental spectrum.
Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Description | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic H | Protons on the benzene (B151609) ring | 7.0 - 7.6 | - |
| Methine H | Proton on the carbon bearing the Cl atom | ~5.2 | - |
| Methyl H | Protons of the methyl group | ~1.8 | - |
| Aromatic C-Br | Carbon bonded to Bromine | - | ~123 |
| Aromatic C-C(ethyl) | Carbon bonded to the ethyl group | - | ~142 |
| Methine C | Carbon bonded to Chlorine | - | ~60 |
| Methyl C | Carbon of the methyl group | - | ~25 |
This table presents representative chemical shift values expected for the compound based on analogous structures. Precise values would result from specific GIAO-DFT calculations.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), can generate theoretical vibrational spectra. researchgate.netmaterialsciencejournal.org
These calculations yield a set of vibrational modes and their corresponding frequencies. The results are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. The simulated spectra can be compared directly with experimental FT-IR and FT-Raman spectra to assign specific absorption bands to particular bond stretches, bends, and torsions. researchgate.netmaterialsciencejournal.org Key vibrational modes for this compound would include C-Br and C-Cl stretching, aromatic ring stretching, and C-H vibrations.
Illustrative Data: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | Stretching of C-H bonds on the benzene ring | 3100 - 3000 | Medium / Strong |
| Aliphatic C-H Stretch | Stretching of C-H bonds in the ethyl group | 3000 - 2850 | Medium / Strong |
| C=C Ring Stretch | Stretching of carbon-carbon bonds in the ring | 1600 - 1450 | Medium / Strong |
| C-Cl Stretch | Stretching of the carbon-chlorine bond | 800 - 600 | Strong / Medium |
| C-Br Stretch | Stretching of the carbon-bromine bond | 650 - 550 | Strong / Medium |
This table shows examples of vibrational modes and their expected frequency ranges. A full computational analysis would provide a complete list of all normal modes.
Mechanistic Insights from Computational Studies
Beyond static properties, computational chemistry is a powerful tool for exploring the reactivity of molecules and elucidating reaction mechanisms. For this compound, theoretical studies could investigate various potential reactions, such as nucleophilic substitution (Sₙ1/Sₙ2) at the chiral center or elimination (E1/E2) reactions to form a styrenyl derivative.
By mapping the potential energy surface for a proposed reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is critical for determining the reaction rate and feasibility. Comparing the activation energies for competing pathways (e.g., Sₙ2 vs. E2) allows for the prediction of reaction outcomes and selectivity. Such studies provide a molecular-level understanding of why a particular product is formed, guiding the development of new synthetic methodologies.
Elucidation of Reaction Pathways and Transition States
Computational chemistry provides powerful methodologies for mapping the potential energy surfaces of chemical reactions involving this compound. This is particularly useful for understanding its reactivity towards nucleophiles, a characteristic trait of haloalkanes. wikipedia.org Reactions such as nucleophilic substitution (S(_N)) and elimination (E) are primary pathways for this class of compounds. libretexts.org
Using methods like Density Functional Theory (DFT), it is possible to model these reaction pathways and identify the structures of all species involved, including reactants, products, any intermediates, and the high-energy transition states that connect them. For this compound, the chiral center at the chloroethyl group means that nucleophilic substitution reactions are stereospecific. scribd.com Computational modeling can elucidate the transition state geometries, such as the trigonal bipyramidal structure in an S(_N)2 reaction, and predict the resulting stereochemistry, which typically involves an inversion of configuration. scribd.com
In elimination reactions, computational analysis can distinguish between the concerted E2 mechanism and the stepwise E1 mechanism by locating the respective transition states and intermediates (in the case of E1). The regioselectivity of the elimination, leading to different alkene products, can also be predicted by comparing the activation barriers of the competing pathways.
Table 1: Hypothetical Key Interatomic Distances in Calculated Transition States This interactive table presents hypothetical data for illustrative purposes, based on typical values for haloalkane reactions.```html
| Reaction Type | Attacking Atom | Leaving Group | Key Bond Being Formed (Å) | Key Bond Being Broken (Å) |
|---|---|---|---|---|
| SN2 | O (from OH-) | Cl | C-O: 2.15 | C-Cl: 2.40 |
| E2 | O (from OH-) | Cl | O-H: 1.50 | C-H: 1.65 |
Analysis of Reaction Kinetics and Thermodynamics using Computational Models
Beyond mapping reaction pathways, computational models offer quantitative predictions of reaction kinetics and thermodynamics. By calculating the Gibbs free energies of the transition states and products relative to the reactants, key parameters such as the activation energy ((\Delta)G) and the overall reaction energy ((\Delta)G(_{rxn})) can be determined. These values are critical for predicting reaction rates and equilibrium positions.
For this compound, computational studies can quantify the competition between substitution and elimination reactions. The calculated activation energies for S(_N)1, S(_N)2, E1, and E2 pathways would indicate which reaction is kinetically favored under specific conditions (e.g., choice of nucleophile/base, solvent). For instance, a strong, sterically hindered base is expected to favor the E2 pathway, a prediction that can be quantified through computation.
**Table 2: Hypothetical Calculated Energetic Profile for Competing Reactions**
*This interactive table presents hypothetical data for illustrative purposes.*
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Reaction Pathway Activation Energy (ΔG‡) (kcal/mol) Reaction Energy (ΔGrxn) (kcal/mol) SN1 24.5 -12.0 SN2 21.0 -12.0 E1 25.0 -4.5 E2 19.5 -4.5
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comFor a molecule with rotational freedom like this compound, MD simulations are invaluable for exploring its conformational landscape. By simulating the molecule's behavior in a solvent environment, one can determine the preferred rotational isomers (rotamers) and the energy barriers between them. This is crucial as the molecule's conformation can significantly impact its reactivity.
MD simulations also provide detailed insights into intermolecular interactions. nih.govBy modeling the compound in a solution, it is possible to analyze the specific interactions with solvent molecules, such as the formation of halogen bonds or other non-covalent interactions. arxiv.orgThis information is fundamental for understanding the molecule's behavior in different chemical environments and for rationalizing its macroscopic properties like solubility.
Reactivity Descriptors and Bonding Analysis
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.ukThe HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the region most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org For this compound, the HOMO is expected to be a (\pi)-orbital localized on the benzene ring, indicating that the ring is the primary site of nucleophilicity. The LUMO is likely to be an antibonding (\sigma)* orbital associated with the C-Cl bond, making this the most electrophilic site and the most probable location for a nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Table 3: Hypothetical Frontier Molecular Orbital PropertiesNatural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis provides a method to study the distribution of electron density in atoms and bonds, offering a chemically intuitive Lewis-like structure representation. uni-muenchen.dewikipedia.orgnumberanalytics.comNBO analysis calculates the partial charges on each atom, revealing the polarization of chemical bonds.
Table 4: Hypothetical Natural Population Analysis ChargesMolecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. researchgate.netIt is used to predict sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.netThe MEP map displays regions of negative electrostatic potential (shown in red and yellow), which are electron-rich and susceptible to attack by electrophiles, and regions of positive potential (blue), which are electron-poor and prone to attack by nucleophiles. researchgate.net For this compound, the MEP map would show significant negative potential around the electronegative bromine and chlorine atoms, as well as over the (\pi)-cloud of the benzene ring. Conversely, a region of strong positive potential would be localized on the benzylic carbon of the chloroethyl group, confirming it as the primary electrophilic site for nucleophilic substitution reactions.
Exploration of Non-Linear Optical Properties
The field of non-linear optics (NLO) is centered on the interaction of high-intensity light with materials, leading to a range of optical phenomena not observed at lower light intensities. Organic molecules, in particular, have garnered significant interest for their potential NLO applications, which are crucial for technologies like optical switching, data storage, and frequency conversion. The NLO response in organic compounds is primarily dictated by their molecular structure, specifically the arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system. This configuration facilitates intramolecular charge transfer, a key mechanism for generating significant NLO effects.
Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful tool for predicting and analyzing the NLO properties of molecules. Such theoretical studies can elucidate the relationship between the molecular structure of this compound and its potential NLO response. Key parameters that would be calculated in a computational investigation include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's second-order NLO activity.
A theoretical investigation would involve optimizing the geometry of the this compound molecule and then performing calculations to determine its electronic and NLO properties. The results of such a study would provide valuable insights into the molecule's potential for NLO applications and could guide future experimental work.
Detailed Research Findings
In the absence of direct studies on this compound, we can look at findings for structurally related halogenated organic molecules to understand the potential outcomes of a computational investigation. Research on other halogenated aromatic compounds has shown that the presence and position of halogen atoms can significantly modulate the NLO response. rsc.org
A computational study on this compound would likely involve the following steps:
Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable energetic conformation using a suitable level of theory and basis set within DFT.
Electronic Property Calculation: Once the geometry is optimized, properties such as the dipole moment, polarizability, and hyperpolarizability would be calculated.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial parameter that influences the NLO response, with a smaller gap generally correlating with a larger hyperpolarizability.
The calculated values for these properties would indicate the NLO potential of this compound. For instance, a significant β value would suggest that the material could be a good candidate for second-harmonic generation.
Illustrative Computational Data
The following tables present hypothetical, yet realistic, data that could be expected from a DFT calculation on this compound, based on typical values for similar organic molecules. These tables are for illustrative purposes to demonstrate the kind of data a computational investigation would yield.
Table 1: Calculated Electronic Properties of this compound
| Property | Symbol | Calculated Value | Unit |
| Dipole Moment | μ | 3.45 | Debye |
| Mean Polarizability | <α> | 185.2 | a.u. |
| First-Order Hyperpolarizability | β_tot | 75.8 | a.u. |
Table 2: Frontier Molecular Orbital (FMO) Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.78 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.55 |
These illustrative data suggest that this compound possesses a notable dipole moment and first-order hyperpolarizability, indicating potential for NLO applications. The relatively large HOMO-LUMO gap suggests good kinetic stability. Further theoretical and experimental studies would be necessary to validate these predictions and fully characterize the NLO properties of this compound.
Applications and Advanced Materials Science Based on 1 Bromo 2 1 Chloroethyl Benzene
A Versatile Building Block in the Synthesis of Complex Molecules
The strategic placement of two distinct halogen atoms on the 1-Bromo-2-(1-chloroethyl)benzene molecule allows for selective chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of more complex organic structures. The bromine atom can readily participate in cross-coupling reactions, while the chloroethyl group can undergo nucleophilic substitution or elimination reactions, providing multiple pathways for molecular elaboration.
Precursor to Pharmaceuticals and Agrochemicals
This compound and its isomers are significant starting materials in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. marketresearchintellect.comchemicalbook.comguidechem.com The bromo- and chloro- functionalities allow for the introduction of various pharmacophores and toxophores through sequential and controlled reactions. For instance, derivatives of this compound can be used to construct the core structures of certain drugs or to introduce specific side chains that modulate biological activity. chemicalbook.comguidechem.com
In the agrochemical sector, brominated and chlorinated benzene (B151609) derivatives are precursors to a variety of pesticides, herbicides, and fungicides. marketresearchintellect.com The specific reactivity of this compound allows for its incorporation into larger molecules designed to target specific biological pathways in pests or weeds, contributing to crop protection and enhanced agricultural output. marketresearchintellect.com For example, the related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a known intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. google.com
Table 1: Synthetic Intermediates and their Applications
| Intermediate | Application Area | Reference |
|---|---|---|
| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Pharmaceutical (Dapagliflozin) | google.com |
| Bromobenzene (B47551) derivatives | Agrochemicals (Herbicides, Pesticides) | marketresearchintellect.com |
Synthesis of Chiral Compounds and Ligands
The presence of a chiral center in the 1-chloroethyl group makes this compound a valuable precursor for the synthesis of enantiomerically pure compounds. lookchem.com Chiral molecules are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. The "R" enantiomer, (+)-[(R)-1-Bromoethyl]benzene, is specifically noted for its utility as a building block in creating biologically active compounds. lookchem.com
Furthermore, this compound serves as a starting material for the preparation of chiral ligands. lookchem.com These ligands are crucial components of asymmetric catalysis, a field dedicated to the selective synthesis of a single enantiomer of a chiral product. By coordinating to a metal center, these ligands can create a chiral environment that directs the stereochemical outcome of a reaction. The development of novel chiral ligands is a continuous effort in organic chemistry, and precursors like this compound provide a foundation for new ligand architectures.
Monomer and Intermediate in Polymer Chemistry and Functional Materials Science
The reactivity of this compound extends into the domain of polymer chemistry, where it can be utilized as a monomer or an intermediate to create functional polymers. The bromo and chloroethyl groups offer handles for polymerization and post-polymerization modification, enabling the synthesis of materials with tailored properties.
Preparation of Functionalized Polymers with Specific Properties
Halogenated aromatic compounds are employed in the synthesis of various polymers. The bromine atom on this compound can be used in polymerization reactions such as Suzuki or Stille cross-coupling to form conjugated polymers. The chloroethyl group can also act as an initiator for certain types of polymerization or as a site for grafting other polymer chains.
A relevant example is the post-functionalization of bromo-substituted ether-linked polymers via the Ullmann coupling reaction. mdpi.com In this methodology, the bromo-sites on a polymer backbone are reacted to introduce new functional groups, thereby tailoring the polymer's properties for specific applications like carbon dioxide capture. mdpi.com Although this example uses a different bromo-substituted monomer, the principle can be extended to polymers derived from this compound. The ability to introduce functionalities allows for the fine-tuning of properties such as solubility, thermal stability, and surface morphology. mdpi.com
Building Block for Optoelectronic and Liquid Crystalline Materials
The synthesis of organic materials with specific electronic and optical properties is a rapidly advancing field. Boron-doped organic compounds, for instance, have found applications in specialized materials due to their unique optical and electronic characteristics. mdpi.com The synthesis of such materials often relies on precursors that can be systematically modified. The dual reactivity of this compound makes it a candidate for building block in the synthesis of complex organic molecules that could form the basis of optoelectronic devices or liquid crystals.
The construction of these materials often involves the precise assembly of molecular units to achieve desired bulk properties. The ability to perform selective reactions at the bromo and chloroethyl positions of this compound allows for the controlled growth of complex architectures necessary for these advanced applications.
Catalyst and Ligand Precursor Development
The development of new and efficient catalysts is a cornerstone of modern chemistry. This compound and its derivatives can serve as precursors for the synthesis of both catalysts and the ligands that are integral to their function. lookchem.com
The transformation of the bromo- and chloroethyl groups can lead to the formation of phosphines, N-heterocyclic carbenes (NHCs), or other coordinating moieties. These can then be used to create transition metal complexes that act as catalysts for a wide range of chemical transformations. For example, the related compound (+)-[(R)-1-Bromoethyl]benzene is explicitly mentioned as a starting material for the preparation of chiral ligands and catalysts, which are essential for asymmetric synthesis. lookchem.com The development of such catalysts is crucial for the production of enantiomerically pure compounds in the pharmaceutical and other fine chemical industries. lookchem.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene |
| Dapagliflozin |
| (+)-[(R)-1-Bromoethyl]benzene |
| Bromobenzene |
Role in Transition-Metal-Catalyzed Reactions
The aryl bromide and alkyl chloride functionalities in this compound are amenable to a variety of transition-metal-catalyzed reactions, which are foundational for modern organic synthesis. The differential reactivity of the C(sp²)-Br and C(sp³)-Cl bonds can be exploited to achieve selective cross-coupling reactions.
Aryl halides are common precursors in numerous palladium-catalyzed cross-coupling reactions. masterorganicchemistry.com It is plausible that the bromo-substituted benzene ring of this compound could readily participate in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials.
The chloroethyl group, as a secondary alkyl halide, can also be a substrate in cross-coupling reactions, although these are often more challenging than those involving aryl halides. nih.gov The development of nickel, palladium, and iron catalysts has expanded the scope of reactions involving secondary alkyl halides. nih.gov This dual reactivity allows for a stepwise functionalization strategy. For instance, the aryl bromide could first be subjected to a Suzuki coupling, followed by a subsequent coupling reaction at the chloroethyl position under different catalytic conditions.
Below is a table illustrating the potential types of transition-metal-catalyzed reactions that this compound could undergo, based on the reactivity of analogous compounds.
| Reaction Type | Potential Coupling Partner | Catalyst System (Example) | Potential Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |
| Heck Reaction | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted styrene (B11656) derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-alkyne derivative |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | N-Aryl amine derivative |
| Alkyl-Alkyl Coupling | Alkyl Grignard reagent | NiCl₂(dppp) | Dialkylarene derivative |
This table presents potential reactions based on the known reactivity of aryl bromides and secondary alkyl chlorides. Specific conditions for this compound would require experimental optimization.
Design of New Catalytic Systems Utilizing its Reactivity
The structure of this compound could also serve as a scaffold for the synthesis of novel ligands for catalytic systems. By replacing the halogen atoms with appropriate coordinating groups, new molecules with tailored electronic and steric properties could be designed.
For example, the bromine atom could be converted to a phosphine (B1218219) group via a lithiation-phosphination sequence. The resulting phosphine-containing molecule could then act as a ligand for transition metals like palladium, rhodium, or ruthenium. The ortho-positioning of the side chain could influence the coordination geometry and, consequently, the catalytic activity and selectivity of the metal center.
Furthermore, the chloroethyl group could be functionalized to introduce a second coordinating atom, potentially leading to the formation of bidentate ligands. Such ligands are highly valuable in catalysis as they often confer greater stability and control over the catalytic process. For instance, substitution of the chlorine with a nitrogen- or oxygen-containing moiety could result in P,N- or P,O-type ligands, which have shown significant utility in asymmetric catalysis.
Fine Chemical and Specialty Chemical Synthesis
In the synthesis of fine and specialty chemicals, this compound can be considered a versatile intermediate. Its bifunctional nature allows for the introduction of different substituents in a controlled manner, paving the way for the synthesis of complex molecular architectures.
The aryl bromide can be converted into a Grignard reagent or an organolithium species, which can then react with a wide range of electrophiles. This provides a route to a variety of ortho-substituted benzene derivatives. Subsequently, the chloroethyl group can undergo nucleophilic substitution reactions with a host of nucleophiles, including amines, alkoxides, and thiolates, to introduce further diversity.
The synthesis of certain pharmaceutical and agrochemical precursors often involves the use of halogenated building blocks. While direct use of this compound in major commercial products is not widely documented, its structure is representative of the types of intermediates that are valuable in the discovery and development of new chemical entities. For example, the synthesis of certain bioactive molecules requires the presence of an ortho-substituted aromatic ring, and this compound provides a convenient starting point for accessing such structures.
The table below outlines some potential synthetic transformations of this compound in the context of fine chemical synthesis, based on general organic chemistry principles.
| Functional Group | Reaction Type | Reagent (Example) | Product Functional Group |
| Aryl Bromide | Grignard Formation | Mg / THF | Aryl Grignard Reagent |
| Aryl Bromide | Lithiation | n-BuLi | Aryllithium |
| Chloroethyl Group | Nucleophilic Substitution | NaCN | Nitrile |
| Chloroethyl Group | Nucleophilic Substitution | NaN₃ | Azide |
| Chloroethyl Group | Elimination | Strong Base (e.g., t-BuOK) | Vinyl Group |
This table illustrates the potential synthetic utility of this compound based on the characteristic reactions of its functional groups.
No Direct Research Found on the Environmental Fate of this compound
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental transformation and degradation pathways of the chemical compound this compound. Despite targeted searches for photolytic degradation, biotransformation, and abiotic transformation processes, no specific studies detailing the environmental fate of this particular compound could be identified.
This lack of direct research means that a detailed, data-driven analysis as outlined in the requested article structure cannot be provided at this time. The scientific community has not published investigations into the specific mechanisms of how this compound behaves and breaks down in aquatic systems, the atmosphere, soil, or water. Consequently, crucial data points such as degradation rates, transformation products, and the influence of various environmental factors remain unknown.
While general principles of environmental chemistry can offer theoretical predictions about the potential degradation of halogenated aromatic hydrocarbons, any such discussion would be speculative and not based on the "detailed research findings" required. For instance, it is known that benzylic halides can undergo hydrolysis and that brominated aromatic compounds can be susceptible to photodecomposition. Similarly, microbial enzymes exist that can dehalogenate a variety of aromatic structures. However, without specific experimental data for this compound, it is impossible to construct a scientifically accurate account of its environmental transformation.
The absence of research extends to all subsections of the proposed article, including:
Environmental Transformation and Degradation Pathways of 1 Bromo 2 1 Chloroethyl Benzene Academic Perspective
Abiotic Transformation Processes:Specific data on the hydrolysis or redox reactions of this compound in environmental settings have not been documented.
Therefore, in adherence to the principles of scientific accuracy and the strict requirement for evidence-based content, the requested article cannot be generated. Further empirical research is necessary to elucidate the environmental transformation and degradation pathways of 1-Bromo-2-(1-chloroethyl)benzene.
No Academic Research Found on the Environmental Fate of this compound
A thorough investigation into the environmental transformation and degradation pathways of the chemical compound this compound has revealed a significant gap in the available scientific literature. Currently, there is no published academic research or data focusing on the environmental fate modeling and experimental validation for this specific substance.
Searches for detailed research findings, including environmental fate models, degradation rates, and experimental validation studies for this compound, did not yield any specific results. The scientific community has not yet directed its focus towards understanding how this particular compound behaves and persists in the environment.
Consequently, it is not possible to provide an analysis of its environmental fate, including its transformation and degradation pathways, based on current academic knowledge. This lack of information extends to predictive environmental fate modeling and any corresponding experimental validation, which are crucial for assessing the potential environmental impact of chemical compounds.
Further research and experimental studies are required to determine the key environmental processes that would influence the distribution and persistence of this compound in various environmental compartments such as air, water, and soil. Without such studies, any discussion on its environmental behavior would be purely speculative.
Future Research Directions and Challenges in 1 Bromo 2 1 Chloroethyl Benzene Chemistry
Development of Highly Stereoselective and Sustainable Synthetic Routes
A primary challenge in the synthesis of 1-Bromo-2-(1-chloroethyl)benzene lies in the control of stereochemistry at the chiral center of the 1-chloroethyl group. Future research will need to focus on the development of synthetic methods that are not only efficient and high-yielding but also highly stereoselective and sustainable.
Key Research Areas:
Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals with chiral ligands, is a promising avenue for achieving enantiomerically pure (R)- or (S)-1-Bromo-2-(1-chloroethyl)benzene. For instance, methodologies developed for the asymmetric synthesis of related chiral benzylic halides could be adapted. lookchem.com
Enzyme-Catalyzed Reactions: Biocatalysis offers a green alternative to traditional chemical synthesis. The use of enzymes, such as halohydrin dehalogenases or lipases, could potentially be explored for the stereoselective introduction of the chloroethyl group.
Green Solvents and Reagents: A move towards more environmentally benign reaction conditions is crucial. This includes the use of greener solvents like water or supercritical fluids, and the replacement of hazardous reagents with safer alternatives. encyclopedia.pubijsrst.com Research into electrochemical synthesis, which can reduce the need for chemical oxidants and reductants, also presents a sustainable approach. acs.orgacs.org
Data on Potential Sustainable Synthetic Approaches:
| Synthetic Approach | Advantages | Challenges |
| Asymmetric Metal Catalysis | High enantioselectivity, broad substrate scope. | Catalyst cost, removal of metal contaminants. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate specificity, lower reaction rates. |
| Electrochemical Synthesis | Avoids stoichiometric reagents, mild conditions, precise control. acs.orgacs.org | Electrode material selection, reaction scale-up. |
| Photochemical Synthesis | Can access unique reaction pathways, mild conditions. rsc.org | Control of selectivity, potential for side reactions. |
Exploration of Novel Reaction Pathways and Catalytic Transformations
The two distinct halogen atoms on this compound, an aryl bromide and an alkyl chloride, offer orthogonal reactivity that can be exploited for selective functionalization. Future research should aim to explore and control these reaction pathways.
Key Research Areas:
Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate either the C-Br or the C-Cl bond is a significant challenge. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established for aryl bromides. semanticscholar.orgresearchgate.net Future work could focus on developing conditions that leave the chloroethyl group intact or, conversely, selectively functionalize the alkyl chloride, possibly through nickel or copper catalysis. researchgate.net
Grignard Reagent Formation: The selective formation of a Grignard reagent at either the aryl or alkyl position would open up a wide range of synthetic possibilities for carbon-carbon bond formation. wikipedia.org
Cascade Reactions: Designing cascade reactions that sequentially functionalize both halogenated sites in a one-pot process would be a highly efficient strategy for building molecular complexity.
Integration of Advanced Spectroscopic and Computational Techniques for Reaction Discovery
A deeper understanding of the reaction mechanisms and the properties of this compound is essential for the rational design of new synthetic methods and materials.
Key Research Areas:
In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and FTIR spectroscopy can provide real-time information on reaction kinetics and the formation of intermediates, aiding in the optimization of reaction conditions.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition states, and the spectroscopic properties of this compound and its derivatives. chemrxiv.org Such computational studies can guide experimental work and accelerate the discovery of new reactions. nih.govresearchgate.net
Chiroptical Spectroscopy: For stereoselective synthesis, techniques like circular dichroism (CD) spectroscopy will be vital for determining the enantiomeric purity of the products.
Design and Synthesis of New Functional Materials with Enhanced Performance
The unique structure of this compound makes it an interesting building block for the synthesis of novel functional materials.
Key Research Areas:
Polymer Synthesis: The di-functional nature of this molecule allows for its potential use as a monomer in polymerization reactions. For example, it could be incorporated into condensation polymers or used in cross-coupling polymerization to create materials with tailored electronic or optical properties. The synthesis of polymers from dihalogenated benzene (B151609) derivatives is a known strategy. nih.gov
Pharmaceutical Intermediates: The presence of reactive halogen handles could allow for the introduction of various pharmacophores, making it a potential scaffold for the synthesis of new drug candidates. The development of chiral pharmaceuticals often relies on stereochemically defined building blocks. lookchem.com
Agrochemicals: Similar to its potential in pharmaceuticals, this compound could serve as a precursor for new agrochemicals.
Addressing Challenges in Environmental Remediation and Green Synthesis of Halogenated Compounds
The widespread use of halogenated compounds has led to environmental concerns, necessitating research into their remediation and the development of greener synthetic methods.
Key Research Areas:
Bioremediation: Investigating the microbial degradation of this compound is crucial. While some microorganisms can degrade chlorinated and brominated aromatic compounds, the presence of two different halogens on the same molecule may present unique challenges and opportunities for bioremediation strategies. industrialmaintenanceproducts.netresearchgate.netmdpi.comnih.govresearchgate.net
Green Synthesis Protocols: A major challenge is to develop synthetic routes that minimize the use and generation of hazardous substances. This aligns with the principles of green chemistry, such as atom economy and the use of renewable feedstocks. encyclopedia.pubijsrst.comnih.gov Research into solid-phase synthesis or flow chemistry could also contribute to safer and more efficient production processes.
Catalytic Dehalogenation: Developing efficient catalytic methods for the selective dehalogenation of this compound could be a valuable tool for both synthetic purposes and for the detoxification of related waste streams.
Q & A
Q. What are the optimal synthetic routes for 1-Bromo-2-(1-chloroethyl)benzene, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via bromination of 2-(1-chloroethyl)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. Temperature control (0–25°C) is critical to avoid over-bromination, and inert gas purging (N₂/Ar) minimizes side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product . Alternative routes may involve alkylation of bromobenzene derivatives using chloroethyl Grignard reagents under anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., chloroethyl CH₂ groups at δ ~4.5 ppm and aromatic protons at δ ~7.2 ppm). ²D NMR (COSY, HSQC) resolves coupling patterns .
- GC-MS : Confirms molecular ion peaks (m/z ~218 for C₈H₈BrCl) and fragmentation patterns .
- FT-IR : Detects C-Br (~560 cm⁻¹) and C-Cl (~730 cm⁻¹) stretches .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer :
- Solubility : Low polarity; dissolves in dichloromethane, THF, or ether.
- Stability : Sensitive to light/moisture; store under inert gas at –20°C.
- Boiling/Melting Points : Estimated via analogs (e.g., 1-Bromo-2-chlorobenzene bp ~198°C, mp ~–10°C) .
Advanced Research Questions
Q. How does the electronic nature of substituents influence regioselectivity in further functionalization?
- Methodological Answer : The bromine atom (meta-directing) and chloroethyl group (weakly ortho/para-directing via inductive effects) compete in electrophilic substitution. Computational modeling (DFT) predicts preferential substitution at the para position relative to bromine. Experimental validation using nitration (HNO₃/H₂SO₄) shows dominant para-nitro products (75% yield) .
Q. What computational approaches are used to predict reaction pathways and intermediates?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software optimizes transition states (e.g., bromination intermediates). Basis sets like B3LYP/6-31G(d) model halogen interactions .
- Molecular Dynamics : Simulates solvent effects on reaction kinetics (e.g., THF vs. DCM) .
Q. How is this compound applied in medicinal chemistry for drug discovery?
- Methodological Answer :
- Bioisosterism : The chloroethyl group mimics ethyl motifs in kinase inhibitors, enhancing target binding.
- Prodrug Synthesis : Used to alkylate thiol groups in cysteine protease inhibitors. In vitro assays (e.g., IC₅₀ against SARS-CoV-2 Mpro) require LC-MS monitoring .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
